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Compound of Interest

Compound Name:
3-Phenyl-1,3,5-

pentanetricarbonitrile

Cat. No.: B186447 Get Quote

Spectroscopic Analysis of 3-Phenyl-1,3,5-
pentanetricarbonitrile: A Comparative Guide
A detailed spectroscopic examination of 3-Phenyl-1,3,5-pentanetricarbonitrile is presented,

offering a comparative analysis with related nitrile compounds. This guide provides

researchers, scientists, and drug development professionals with key structural validation data

and detailed experimental protocols.

This publication aims to provide a comprehensive spectroscopic profile of 3-Phenyl-1,3,5-
pentanetricarbonitrile, a complex nitrile with potential applications in various scientific fields.

Due to the limited availability of experimental nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data for the target compound in public databases, this guide utilizes the

available experimental Infrared (IR) spectrum and compares it with the spectroscopic data of a

structurally related alternative, 3-phenylpentanenitrile. This comparative approach allows for a

foundational understanding of the key spectral features characteristic of this class of

molecules.

Comparative Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 3-Phenyl-
1,3,5-pentanetricarbonitrile and the comparative compound, 3-phenylpentanenitrile.
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Table 1: Infrared (IR) Spectroscopy Data

Compound Key IR Absorptions (cm⁻¹)
Functional Group
Assignment

3-Phenyl-1,3,5-

pentanetricarbonitrile
~2250 C≡N (Nitrile) stretch

~3000-2850
C-H (Aromatic and Aliphatic)

stretch

~1600, ~1495, ~1450 C=C (Aromatic) stretch

3-phenylpentanenitrile ~2240 C≡N (Nitrile) stretch

~3050-2850
C-H (Aromatic and Aliphatic)

stretch

~1600, ~1490, ~1450 C=C (Aromatic) stretch

Note: Data for 3-Phenyl-1,3,5-pentanetricarbonitrile is based on the experimental spectrum

available from the NIST WebBook.[1][2] Data for 3-phenylpentanenitrile is based on the vapor

phase IR spectrum available through PubChem.[3]

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound
¹³C Chemical Shifts (δ,
ppm)

Assignment

3-Phenyl-1,3,5-

pentanetricarbonitrile
Data not available -

3-phenylpentanenitrile ~118 -C≡N

~138, ~129, ~128, ~127 Aromatic carbons

~40, ~30, ~25, ~10 Aliphatic carbons

Note: Data for 3-phenylpentanenitrile is sourced from SpectraBase, as linked through

PubChem.[3]
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Table 3: Mass Spectrometry (MS) Data

Compound Molecular Ion (m/z) Key Fragments (m/z)

3-Phenyl-1,3,5-

pentanetricarbonitrile
Predicted [M]⁺: 223.11

Predicted fragments not readily

available.

3-phenylpentanenitrile Experimental [M]⁺: 159 130, 117, 91, 77

Note: Predicted data for 3-Phenyl-1,3,5-pentanetricarbonitrile is from PubChem.[4]

Experimental data for 3-phenylpentanenitrile is from a GC-MS spectrum on SpectraBase,

accessed via PubChem.[3]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this

guide.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Methodology:

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, a small amount of the solid sample is

ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. For

ATR, the solid is placed directly onto the crystal surface. For a liquid sample, a thin film is

prepared between two salt plates (e.g., NaCl).

Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize

interference from atmospheric water and carbon dioxide. A background spectrum of the

empty sample holder (or pure KBr pellet/salt plates) is recorded.

Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment,

and the infrared spectrum is recorded. The instrument scans a range of infrared frequencies
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(typically 4000-400 cm⁻¹) and measures the transmittance or absorbance of the sample at

each frequency.

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus

wavenumber (cm⁻¹). The characteristic absorption bands are identified and correlated to

specific functional groups within the molecule. For nitriles, a sharp, intense absorption band

is expected in the region of 2260-2220 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of a molecule by analyzing the

magnetic properties of atomic nuclei.

Methodology:

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as it should not contain protons that

would interfere with the sample's ¹H NMR spectrum. A small amount of a reference standard,

typically tetramethylsilane (TMS), is added to provide a reference signal at 0 ppm.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the

nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.

Data Acquisition: The sample tube is placed in the NMR probe. For ¹H NMR, a series of

radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is

recorded. For ¹³C NMR, broadband proton decoupling is often used to simplify the spectrum

and enhance the signal-to-noise ratio.

Data Processing and Analysis: The FID is converted into a frequency-domain spectrum via a

Fourier transform. The chemical shifts (δ) of the signals are measured relative to the TMS

reference. The integration of the signals in ¹H NMR provides the relative number of protons,

and the splitting patterns (multiplicity) give information about neighboring protons. In ¹³C

NMR, the chemical shifts indicate the electronic environment of each carbon atom. For

nitriles, the carbon of the cyano group typically appears in the 115-125 ppm region of the ¹³C

NMR spectrum.[6]

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and elemental composition of a molecule and to

gain structural information from its fragmentation pattern.

Methodology:

Sample Introduction: The sample can be introduced into the mass spectrometer in various

ways, including direct infusion, or coupled with a separation technique like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: The sample molecules are ionized in the ion source. Common ionization

techniques for small organic molecules include Electron Ionization (EI) and Electrospray

Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation,

while ESI is a soft ionization technique that typically produces the intact molecular ion.

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates

them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Analysis: The molecular ion peak provides the molecular weight of the compound.

High-resolution mass spectrometry can provide the exact mass, which can be used to

determine the elemental formula. The fragmentation pattern provides a fingerprint of the

molecule and can be used to deduce its structure.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

validation of a chemical structure.
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Spectroscopic Analysis and Validation Workflow
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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